In Vivo Antibacterial Prodrug Activation
3-Pyridazone-4-carbonitrile (4-cyano-3(2H)-pyridazinone) is metabolized in mice to 4-cyano-3-oxido-1-β-D-ribofuranosylpyridazinium (10a), which demonstrates Gram-negative antibacterial activity in vivo against a systemic Escherichia coli infection with an ED50 of 25-50 mg/kg [1]. In contrast, the 4-chloro analog (11a) exhibited several-fold greater in vitro activity but no in vivo efficacy, highlighting the unique metabolic activation pathway of the target compound that is essential for in vivo therapeutic effect [1]. This metabolic conversion is not observed with simple pyridazinones lacking the 4-carbonitrile group or with 4-cyanopyridazine (CAS 68776-62-5), which lacks the 3-oxo functionality required for ribonucleoside formation.
| Evidence Dimension | In vivo antibacterial activity (ED50) |
|---|---|
| Target Compound Data | 25-50 mg/kg (as metabolite 10a derived from parent compound) |
| Comparator Or Baseline | 4-chloro-3-oxido-1-β-D-ribofuranosylpyridazinium (11a): no in vivo activity despite higher in vitro potency |
| Quantified Difference | Target compound's metabolite shows in vivo efficacy; comparator 11a shows 0% in vivo efficacy |
| Conditions | Systemic Escherichia coli infection mouse model, oral administration |
Why This Matters
This demonstrates that 3-pyridazone-4-carbonitrile serves as a uniquely activatable prodrug scaffold, whereas direct substitution with in vitro-potent analogs fails to translate to in vivo efficacy, a critical differentiator for drug discovery programs targeting Gram-negative infections.
- [1] Bambury RE, et al. Mesoionic pyridazine ribonucleosides. A novel biologically active nucleoside metabolite. J Med Chem. 1984 Dec;27(12):1613-21. doi: 10.1021/jm00378a015. PMID: 6389864. View Source
